Bienvenue dans la boutique en ligne BenchChem!

N-(4-fluorophenyl)-2-[(propan-2-yl)amino]acetamide hydrochloride

Medicinal Chemistry ADME Prediction Lead Optimization

N-(4-fluorophenyl)-2-[(propan-2-yl)amino]acetamide hydrochloride (CAS 1049768-69-5) is a synthetic phenylacetamide derivative with the molecular formula C₁₁H₁₆ClFN₂O and a molecular weight of 246.71 g/mol. It belongs to the broader class of 2-(alkylamino)-N-(4-fluorophenyl)acetamides, which have been described in patents as possessing sedative and antiepileptic properties.

Molecular Formula C11H16ClFN2O
Molecular Weight 246.71 g/mol
CAS No. 1049768-69-5
Cat. No. B3374956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-[(propan-2-yl)amino]acetamide hydrochloride
CAS1049768-69-5
Molecular FormulaC11H16ClFN2O
Molecular Weight246.71 g/mol
Structural Identifiers
SMILESCC(C)NCC(=O)NC1=CC=C(C=C1)F.Cl
InChIInChI=1S/C11H15FN2O.ClH/c1-8(2)13-7-11(15)14-10-5-3-9(12)4-6-10;/h3-6,8,13H,7H2,1-2H3,(H,14,15);1H
InChIKeyCEDPFFFCPTXCNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide Hydrochloride (CAS 1049768-69-5): Essential Procurement Intelligence for Research Chemical Buyers


N-(4-fluorophenyl)-2-[(propan-2-yl)amino]acetamide hydrochloride (CAS 1049768-69-5) is a synthetic phenylacetamide derivative with the molecular formula C₁₁H₁₆ClFN₂O and a molecular weight of 246.71 g/mol [1]. It belongs to the broader class of 2-(alkylamino)-N-(4-fluorophenyl)acetamides, which have been described in patents as possessing sedative and antiepileptic properties [2]. The compound is supplied as a hydrochloride salt and is primarily utilized as a research chemical in medicinal chemistry and biological screening applications.

Why N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide Hydrochloride Cannot Be Interchanged with Off-the-Shelf In-Class Analogs


Although numerous 2-(alkylamino)acetamide derivatives share a common core, the specific N-alkyl substituent (isopropyl vs. methyl, ethyl, or cyclopropyl) directly governs lipophilicity, steric bulk, and hydrogen-bonding capacity, as evidenced by computed logP and polar surface area differences [1]. Even among 4-fluorophenyl congeners, subtle alterations in the amine side chain have been shown to invert biological activity in functional assays—for instance, this compound registers as inactive in a GPR35 antagonism assay, whereas structurally similar ligands exhibit measurable antagonism [2]. Consequently, procurement of a generic in-class analog without verifying the exact isopropylamino substitution risks obtaining a compound with divergent pharmacokinetic and pharmacodynamic profiles.

N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide Hydrochloride: A Comparator-Anchored Quantitative Differentiation Guide


Isopropyl-Substitution Confers Higher Lipophilicity and Reduced Topological Polar Surface Area Relative to the Methyl Analog

The isopropylamino group of the target compound increases computed logP by approximately 0.5 log units and reduces topological polar surface area (TPSA) relative to the N-methyl analog, altering predicted membrane permeability and oral absorption potential [1]. The comparator N-(4-fluorophenyl)-2-(methylamino)acetamide (PubChem CID 118298653) shows a logP of ~1.1 and TPSA of ~48 Ų versus 1.67 and 41.1 Ų for the target compound [2].

Medicinal Chemistry ADME Prediction Lead Optimization

Target Compound Is Inactive at GPR35 in a Primary Antagonism Assay, Whereas Structurally Related Ligands Show Activity

In a primary in vitro antagonism assay at human GPR35, the target compound (EOS65494) showed no measurable activity, in contrast to several 2-(alkylamino)acetamide analogs that exhibit antagonist or agonist properties at this receptor [1]. This selective inactivity can be leveraged in screening cascades where GPR35-mediated off-target effects must be excluded.

GPCR Pharmacology Selectivity Profiling Target Deconvolution

The 4-Fluorophenyl Acetamide Core Is a Privileged Scaffold in Antiepileptic Drug Discovery, Validated by Patent-Exemplified Analogs

US Patent 5,093,524 explicitly exemplifies 2-(alkylamino)-N-(4-fluorophenyl)acetamides as compounds of interest for sedative and antiepileptic indications, with specific activity data for close analogs such as 2-(methylamino)-N-[1,2-bis(4-fluorophenyl)-1-methylethyl]acetamide hydrochloride [1]. The target compound shares the 4-fluorophenyl acetamide pharmacophore while differing in the amine substituent, positioning it as a versatile analog for SAR expansion.

CNS Drug Discovery Antiepileptic Agents Structure-Activity Relationship

Commercially Available at Defined Purity (95%) from Multiple Suppliers, Facilitating Reproducible Research

The target compound is routinely supplied with a purity specification of 95% (HPLC) by vendors such as Leyan (Cat. No. 2000279) and Santa Cruz Biotechnology (Cat. No. sc-354744), enabling direct comparison against lower-purity or custom-synthesized analogs that may require additional purification steps . The hydrochloride salt form ensures consistent solubility and handling properties.

Chemical Procurement Reproducibility Quality Control

N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide Hydrochloride: High-Impact Application Scenarios Anchored in Quantitative Evidence


Negative Control for GPR35-Mediated Off-Target Screening in CNS Drug Discovery

The compound's confirmed inactivity at GPR35 in a primary antagonism assay [1] makes it suitable as a negative control when profiling novel CNS candidates for off-target GPCR activity. Its structural similarity to known antiepileptic phenylacetamides [2] ensures chemical relevance while avoiding confounding GPR35 pharmacology.

Chemical Probe for Structure-Activity Relationship (SAR) Studies on 2-(Alkylamino)acetamide Antiepileptics

As a mono-4-fluorophenyl, isopropyl-substituted variant of the patent-validated antiepileptic scaffold [2], this compound enables systematic exploration of how the alkylamine substituent influences anticonvulsant potency and selectivity. Its higher computed logP (1.67) relative to the methyl analog [3] allows assessment of lipophilicity-driven CNS penetration trade-offs.

Standardized Starting Material for Medicinal Chemistry Derivatization Campaigns

With a commercial purity of 95% and consistent hydrochloride salt form , this compound serves as a reliable starting point for amide coupling, reductive amination, or N-alkylation reactions aimed at generating focused libraries of phenylacetamide analogs for diverse therapeutic targets.

Quote Request

Request a Quote for N-(4-fluorophenyl)-2-[(propan-2-yl)amino]acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.